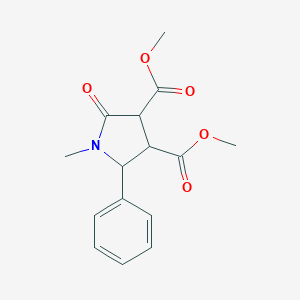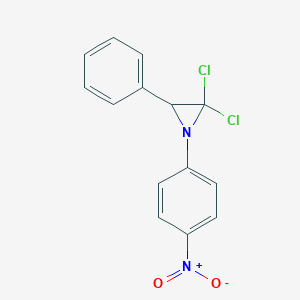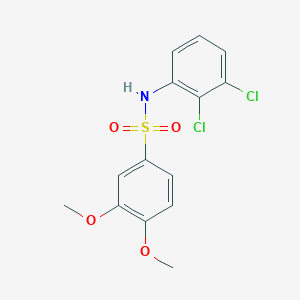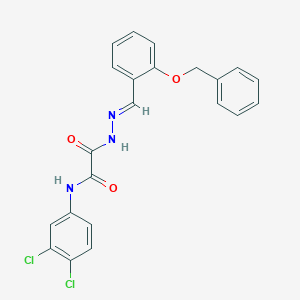![molecular formula C16H7Br2N3O3S B422848 (4Z)-10-bromo-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B422848.png)
(4Z)-10-bromo-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-7-bromo-2-[(6-bromo-1,3-benzodioxol-5-yl)methylene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one is a complex organic molecule that features a unique combination of brominated benzodioxole and thiazolo-imidazo-pyridine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-bromo-2-[(6-bromo-1,3-benzodioxol-5-yl)methylene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route begins with the bromination of 1,3-benzodioxole to obtain 6-bromo-1,3-benzodioxole. This intermediate is then subjected to a condensation reaction with a suitable thiazolo-imidazo-pyridine derivative under controlled conditions to form the final product. The reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide, and catalysts like piperidine hydrochloride .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially replacing them with hydrogen atoms.
Substitution: The bromine atoms in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: De-brominated analogs.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its brominated benzodioxole and thiazolo-imidazo-pyridine moieties are of interest for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound is being investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as organic semiconductors or specialty polymers.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to involve interactions with specific molecular targets. The brominated benzodioxole moiety may interact with enzymes or receptors, while the thiazolo-imidazo-pyridine structure could facilitate binding to nucleic acids or proteins. These interactions may disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-isopropylphenyl)-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Methyl (2Z)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of (2Z)-7-bromo-2-[(6-bromo-1,3-benzodioxol-5-yl)methylene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one lies in its combination of brominated benzodioxole and thiazolo-imidazo-pyridine structures. This combination is not commonly found in other compounds, making it a valuable molecule for exploring new chemical and biological properties.
Properties
Molecular Formula |
C16H7Br2N3O3S |
|---|---|
Molecular Weight |
481.1g/mol |
IUPAC Name |
(4Z)-10-bromo-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one |
InChI |
InChI=1S/C16H7Br2N3O3S/c17-8-3-10-14(19-5-8)21-15(22)13(25-16(21)20-10)2-7-1-11-12(4-9(7)18)24-6-23-11/h1-5H,6H2/b13-2- |
InChI Key |
GXLQCBDJYRRNTI-SILLCRNTSA-N |
SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3)Br |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[(E)-(3-hydroxy-1-benzothiophen-2-yl)diazenyl]benzoate](/img/structure/B422767.png)
![4-{(E)-[(4-Chlorobenzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B422768.png)
![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methoxyphenyl)hydrazone]](/img/structure/B422769.png)
![5-[2-(2-chlorophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B422770.png)

![methyl 4-{[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]amino}benzoate](/img/structure/B422772.png)

![2-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B422778.png)
![N-(2-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-N-benzylbenzenesulfonamide](/img/structure/B422782.png)
![2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-N-(5-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B422783.png)
![2-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B422784.png)
![2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B422786.png)


